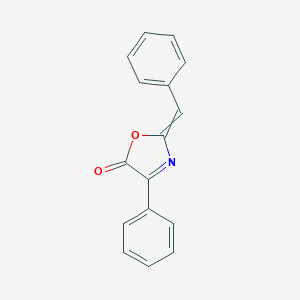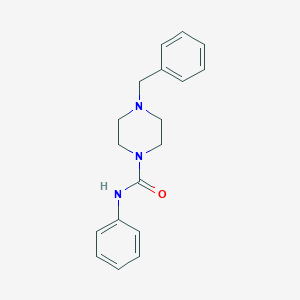
2-benzylidene-4-phenyl-1,3-oxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzylidene-4-phenyl-1,3-oxazol-5(2H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylidene-4-phenyl-1,3-oxazol-5(2H)-one typically involves the condensation of benzaldehyde with 4-phenyl-1,3-oxazol-5(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-benzylidene-4-phenyl-1,3-oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of 2-benzylidene-4-phenyl-1,3-oxazol-5(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-benzylidene-4-phenyl-1,3-oxazole: Lacks the 5(2H)-one functionality.
4-phenyl-1,3-oxazol-5(2H)-one: Lacks the benzylidene group.
2-benzylidene-1,3-oxazol-5(2H)-one: Lacks the phenyl group.
Uniqueness
2-benzylidene-4-phenyl-1,3-oxazol-5(2H)-one is unique due to the presence of both benzylidene and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups might confer specific properties that are not observed in similar compounds, making it a valuable target for research and development.
特性
分子式 |
C16H11NO2 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
2-benzylidene-4-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2/c18-16-15(13-9-5-2-6-10-13)17-14(19-16)11-12-7-3-1-4-8-12/h1-11H |
InChIキー |
LDVFFQFWQPYFSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2N=C(C(=O)O2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=C2N=C(C(=O)O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one](/img/structure/B282028.png)
![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)




